molecular formula C10H15ClN2O B15051872 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride

5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B15051872
M. Wt: 214.69 g/mol
InChI Key: FKRKABUHUJRVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride: is a heterocyclic compound that features a piperidine ring fused to a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of a piperidine ring and a dihydropyridinone moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

5-piperidin-4-yl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H

InChI Key

FKRKABUHUJRVET-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC(=O)C=C2.Cl

Origin of Product

United States

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